

Physical and chemical properties of 1-Bromo-4-chloro-2-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-ethylbenzene

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An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene

Senior Application Scientist Note: This technical guide focuses on the positional isomer 4-Bromo-1-chloro-2-ethylbenzene (CAS No. 289039-22-1). Following a comprehensive search, it has been determined that publicly available, reliable scientific data for the specifically requested "**1-Bromo-4-chloro-2-ethylbenzene**" is scarce. To ensure scientific integrity and provide a valuable, data-supported resource, this guide has been structured around its well-documented and commercially available isomer. The principles of analysis, reactivity, and application discussed herein provide a strong comparative framework for understanding other dihaloethylbenzene isomers.

Compound Identification and Structural Elucidation

4-Bromo-1-chloro-2-ethylbenzene is a dihalogenated aromatic hydrocarbon. Its structure, featuring a benzene ring substituted with bromine, chlorine, and an ethyl group, makes it a valuable intermediate in organic synthesis. The specific arrangement of these substituents dictates its unique physicochemical properties and reactivity. Aryl halides are foundational building blocks in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals, because the carbon-halogen bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.^[1]

The precise IUPAC name for this compound is 4-bromo-1-chloro-2-ethylbenzene. Its structure consists of an ethyl group at position 2, a chlorine atom at position 1, and a bromine atom at position 4 of the benzene ring. This specific substitution pattern is critical for predicting its spectral data and chemical behavior.

Caption: Molecular Structure of 4-Bromo-1-chloro-2-ethylbenzene.

Physicochemical Properties

The physical state and solubility of a compound are paramount for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. 4-Bromo-1-chloro-2-ethylbenzene is a clear, colorless liquid at room temperature.^[2] Its halogenated and alkylated nature results in a high boiling point and density greater than water.

This moderate polarity influences its solubility, making it miscible with many organic solvents but poorly soluble in water.^[3] The calculated XLogP3 value of 3.66 indicates a high degree of lipophilicity, which is a critical parameter in drug design for membrane permeability.^[4]

Table 1: Key Physicochemical Data for 4-Bromo-1-chloro-2-ethylbenzene

Property	Value	Source(s)
CAS Number	289039-22-1	^[2] ^[5]
Molecular Formula	C ₈ H ₈ BrCl	^[5]
Molecular Weight	219.51 g/mol	^[4] ^[5]
Appearance	Clear colorless liquid	^[2] ^[4]
Boiling Point	235.1 °C at 760 mmHg	^[4]
Density	1.459 g/cm ³	^[4]
Refractive Index	1.5650-1.5690 (@ 20°C)	^[2]
Flash Point	116.2 °C	^[4]

| Purity | ≥97-98% (Commercial Grade) |^[2]^[6] |

Spectroscopic Analysis: A Rationale-Driven Approach

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding the origin of these signals is key to confirming structure and assessing purity. While a specific spectrum for 4-Bromo-1-chloro-2-ethylbenzene is not publicly available, its structure allows for a detailed prediction of its ^1H NMR, ^{13}C NMR, and mass spectra.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is dictated by the electronic environment of each hydrogen atom.

- **Ethyl Group ($-\text{CH}_2\text{CH}_3$):** The methyl protons ($-\text{CH}_3$) will appear as a triplet due to coupling with the adjacent two methylene protons. The methylene protons ($-\text{CH}_2$) will appear as a quartet, being split by the three methyl protons. The electron-withdrawing nature of the aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.
- **Aromatic Protons:** There will be three distinct signals in the aromatic region. The proton at C3 (adjacent to the ethyl and bromo groups) will likely be a doublet. The proton at C5 (between the bromo and chloro groups) will be a doublet of doublets. The proton at C6 (adjacent to the chloro group) will appear as a doublet. The exact chemical shifts are influenced by the combined inductive and mesomeric effects of the halogen and alkyl substituents.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom.

- **Aliphatic Carbons:** Two signals will be present in the upfield region for the ethyl group's $-\text{CH}_2-$ and $-\text{CH}_3$ carbons.
- **Aromatic Carbons:** Six signals will appear in the downfield aromatic region. The carbons directly bonded to the electronegative bromine (C4) and chlorine (C1) atoms will be significantly shifted downfield. Their precise locations are key identifiers.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would reveal a characteristic isotopic pattern for the molecular ion peak $[M]^+$. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the molecular ion region will exhibit a cluster of peaks:

- $[M]^+$: The peak for the $\text{C}_8\text{H}_8^{79}\text{Br}^{35}\text{Cl}$ ion.
- $[M+2]^+$: A prominent peak of nearly equal intensity from the $\text{C}_8\text{H}_8^{81}\text{Br}^{35}\text{Cl}$ and $\text{C}_8\text{H}_8^{79}\text{Br}^{37}\text{Cl}$ ions.
- $[M+4]^+$: A smaller peak from the $\text{C}_8\text{H}_8^{81}\text{Br}^{37}\text{Cl}$ ion.

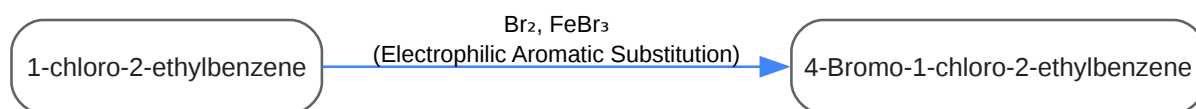
This distinctive isotopic signature is a powerful tool for confirming the presence of both one bromine and one chlorine atom in the molecule.

Synthesis and Reactivity

4-Bromo-1-chloro-2-ethylbenzene serves as a versatile synthon, primarily due to the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization.^[1]

Plausible Synthetic Pathway

A common and logical approach to synthesizing this molecule involves the electrophilic substitution of a simpler starting material, such as 1-chloro-2-ethylbenzene.



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Caption: Synthetic route to 4-Bromo-1-chloro-2-ethylbenzene.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative method for the regioselective bromination of an activated benzene ring. The ethyl group is an ortho-, para-director. Since the ortho position to the ethyl group is sterically hindered by the chlorine, the bromination is directed to the para position.

Objective: To synthesize 4-Bromo-1-chloro-2-ethylbenzene via electrophilic bromination of 1-chloro-2-ethylbenzene.

Materials:

- 1-chloro-2-ethylbenzene
- Liquid Bromine (Br_2)
- Anhydrous Iron(III) Bromide (FeBr_3) or Iron filings
- Dichloromethane (DCM), anhydrous
- 10% Sodium bisulfite solution
- Saturated Sodium bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-chloro-2-ethylbenzene (1.0 eq) in anhydrous DCM.
- **Catalyst Addition:** Add the Lewis acid catalyst, FeBr_3 (0.05 eq), to the solution and stir.
- **Bromine Addition:** Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C .
Causality Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

- **Quenching:** Carefully pour the reaction mixture into a beaker containing an ice-cold 10% sodium bisulfite solution to quench unreacted bromine. **Self-Validation:** The disappearance of the red-brown bromine color indicates a successful quench.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HBr), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-1-chloro-2-ethylbenzene.

Applications in Research and Drug Development

The true value of a chemical intermediate lies in its potential for transformation. 4-Bromo-1-chloro-2-ethylbenzene is a prime candidate for use in cross-coupling reactions, which are fundamental to modern drug discovery.^[3]

- **Suzuki and Stille Couplings:** The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the bromine position. For instance, a Suzuki coupling with an arylboronic acid can be performed at the C4 position while leaving the chlorine at C1 intact for subsequent modifications.
- **Buchwald-Hartwig Amination:** This reaction allows for the formation of a C-N bond, introducing amine functionalities that are prevalent in active pharmaceutical ingredients (APIs).
- **Intermediate for APIs:** Dihaloaromatic compounds are precursors to numerous complex molecules. For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.^{[7][8]} This highlights the importance of this structural class in medicinal chemistry.

Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory.^[9]

- Hazards: 4-Bromo-1-chloro-2-ethylbenzene is classified as causing skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5][9]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[9]

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-4-chloro-2-ethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2907294#physical-and-chemical-properties-of-1-bromo-4-chloro-2-ethylbenzene\]](https://www.benchchem.com/product/b2907294#physical-and-chemical-properties-of-1-bromo-4-chloro-2-ethylbenzene)

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